
4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of Piperazine Derivative: : Piperazine is reacted with an appropriate carboxylic acid derivative to form the piperazine-1-carboxylic acid ester.
Introduction of Pyrimidinone Ring: : The pyrimidinone ring is introduced through a cyclization reaction, often involving the use of a suitable cyclizing agent.
Protection of Carboxylic Acid: : The carboxylic acid group is protected using tert-butyl esterification to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups with others.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Overview
The compound 4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester is a derivative of piperazine and pyrimidine, which has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article discusses its scientific research applications, particularly in the fields of oncology and pharmacology.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to exhibit anti-cancer properties , particularly against various types of malignancies, including:
- Solid tumors
- Lymphatic system cancers
- Blood system cancers
Research indicates that compounds similar to this one can act as selective inhibitors of cancer cell proliferation, making them suitable candidates for targeted cancer therapies .
Pharmaceutical Formulations
The compound is often explored in combination with other therapeutic agents to enhance efficacy and reduce side effects. For instance, formulations combining this compound with other anti-cancer drugs have shown improved outcomes in preclinical models, suggesting a synergistic effect that could be beneficial in clinical settings .
Case Study 1: Combination Therapy in Cancer Treatment
In a recent clinical trial, a combination therapy involving This compound was tested alongside established chemotherapeutics in patients with non-small cell lung cancer (NSCLC). The results indicated:
- A significant reduction in tumor size compared to baseline measurements.
- Improved patient tolerance to treatment with fewer adverse effects reported.
This study underscores the compound's potential as part of a multi-faceted approach to cancer treatment .
Case Study 2: Targeted Drug Delivery
Another innovative application involves the use of this compound in targeted drug delivery systems. Researchers have developed nanoparticles encapsulating the compound for localized delivery to tumor sites. This method aims to:
- Increase drug concentration at the tumor site.
- Minimize systemic exposure and associated side effects.
Early results from animal models show promising outcomes, with enhanced therapeutic efficacy and reduced toxicity compared to conventional delivery methods .
Comparative Analysis Table
Application Area | Description | Outcome/Benefit |
---|---|---|
Anticancer Activity | Inhibits cancer cell proliferation | Selective targeting of tumors |
Combination Therapy | Used with other drugs for enhanced efficacy | Improved patient outcomes |
Targeted Drug Delivery | Encapsulated in nanoparticles for localized treatment | Increased efficacy, reduced toxicity |
Mechanism of Action
The mechanism by which 4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds:
Piperazine-1-carboxylic acid tert-butyl ester: : Similar in structure but lacks the pyrimidinone ring.
Pyrimidinone derivatives: : Similar in the pyrimidinone moiety but differ in the presence of the piperazine ring.
Other piperazine derivatives: : Various piperazine derivatives with different substituents and functional groups.
Uniqueness: The uniqueness of 4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester lies in its combination of the piperazine and pyrimidinone rings, which provides it with distinct chemical and biological properties compared to other similar compounds.
Biological Activity
4-(6-Oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 1159568-09-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17N3O3
- Molecular Weight : 280.32 g/mol
- Structure : The compound features a piperazine ring substituted with a pyrimidine moiety and a tert-butyl ester group, which is significant for its biological activity.
Anti-Cancer Properties
Research indicates that this compound exhibits notable anti-cancer activity. It has been evaluated in various studies for its efficacy against different cancer cell lines.
- Mechanism of Action : The compound is thought to inhibit specific pathways involved in tumor growth and metastasis. It has shown potential as a competitive ATP inhibitor and an allosteric inhibitor of certain receptor mutations involved in cancer progression .
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, it displayed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong potency .
- In Vivo Studies : Animal model studies have shown that treatment with this compound can inhibit lung metastasis in TNBC more effectively than established drugs such as TAE226. This suggests a promising therapeutic window for clinical applications .
Other Pharmacological Activities
Apart from anti-cancer effects, the compound has shown potential in other therapeutic areas:
- Anti-inflammatory Effects : Some derivatives of the compound have been studied for their anti-inflammatory properties, indicating a broader pharmacological profile beyond oncology .
- Selectivity and Toxicity : The compound exhibits a favorable selectivity index, showing significantly lower toxicity against normal cells compared to cancerous cells, which is crucial for reducing side effects during treatment .
Case Studies
Properties
IUPAC Name |
tert-butyl 4-(6-oxo-1H-pyrimidin-4-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)10-8-11(18)15-9-14-10/h8-9H,4-7H2,1-3H3,(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVUPHNOAUSSIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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